REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:6](F)=[O:7].[Cl-].[Al+3].[Cl-].[Cl-].[Si](Cl)(Cl)(Cl)[Cl:23]>>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1)[C:6]([Cl:23])=[O:7] |f:1.2.3.4|
|
Name
|
|
Quantity
|
1040 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)F)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
zeolite
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 45° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred until the evolution of gas
|
Type
|
CUSTOM
|
Details
|
(2 hours)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled at 12 mbar over a 70 cm column
|
Type
|
CUSTOM
|
Details
|
passed over at 68° C. (bath temperature: 80° C.)
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |